molecular formula C18H19NO4S B3426659 4-Methoxy-2-naphthylamine p-toluenesulfonate salt CAS No. 53863-75-5

4-Methoxy-2-naphthylamine p-toluenesulfonate salt

Cat. No.: B3426659
CAS No.: 53863-75-5
M. Wt: 345.4 g/mol
InChI Key: KHFOEBFXDMCEHC-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthylamine p-toluenesulfonate salt is an organic compound with the molecular formula CH₃OC₁₀H₆NH₂·CH₃C₆H₄SO₃H. It is a derivative of naphthylamine, characterized by the presence of a methoxy group at the 4-position and a p-toluenesulfonate group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt typically involves the following steps:

    Nitration: The starting material, 2-naphthol, undergoes nitration to form 4-methoxy-2-nitronaphthalene.

    Reduction: The nitro group in 4-methoxy-2-nitronaphthalene is reduced to form 4-methoxy-2-naphthylamine.

    Salt Formation: The final step involves the reaction of 4-methoxy-2-naphthylamine with p-toluenesulfonic acid to form the p-toluenesulfonate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-naphthylamine p-toluenesulfonate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-naphthylamine p-toluenesulfonate salt has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy and amine groups play crucial roles in binding to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-naphthylamine: Similar structure but with the amine group at the 1-position.

    2-Naphthylamine: Lacks the methoxy group.

    4-Methoxy-2-naphthol: Contains a hydroxyl group instead of an amine group.

Uniqueness

4-Methoxy-2-naphthylamine p-toluenesulfonate salt is unique due to the presence of both methoxy and p-toluenesulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxynaphthalen-2-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.C7H8O3S/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,12H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFOEBFXDMCEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53863-75-5
Record name 4-Methoxy-2-naphthylamine p-toluenesulfonate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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